5-Ethyl-6-methoxyquinolin-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-ethyl-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-8-9-5-4-6-14-12(9)10(13)7-11(8)15-2/h4-7H,3,13H2,1-2H3 |
InChI Key |
BNHJQUREJAMZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C2=C1C=CC=N2)N)OC |
Origin of Product |
United States |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of 5-Ethyl-6-methoxyquinolin-8-amine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a detailed map of the molecule's carbon-hydrogen framework and the connectivity between atoms.
One-Dimensional NMR (¹H and ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. For a related compound, 4-(4-Ethylphenyl)-6-methoxyquinoline, the ethoxy group protons appear as a triplet at approximately 1.31 ppm and a quartet at around 2.74 ppm. rsc.org The methoxy (B1213986) protons are observed as a singlet, and the aromatic protons resonate in the downfield region, typically between 7.0 and 9.0 ppm. rsc.org For the parent compound, 6-methoxyquinolin-8-amine, the methoxy protons appear as a singlet at 3.88 ppm, and the amine protons show a broad singlet at 5.01 ppm. rsc.org The aromatic protons are observed at 8.60, 7.96, 7.32, 6.58, and 6.48 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For a similar structure, 4-(4-Ethylphenyl)-6-methoxyquinoline, the ethyl group carbons are found at approximately 15.3 ppm and 28.5 ppm. rsc.org The methoxy carbon is typically observed around 55.2 ppm. rsc.org The quinoline (B57606) ring carbons and the phenyl ring carbons resonate in the aromatic region, generally between 103 and 158 ppm. rsc.org In the case of 6-methoxyquinolin-8-amine, the carbon signals are found at 159.4, 145.4, 145.2, 135.5, 130.4, 122.2, 102.2, 95.0, and 55.8 ppm. rsc.org
| ¹H NMR Data for Related Compounds | |
| Functional Group | Chemical Shift (δ) in ppm |
| Ethyl (CH₃) | ~1.31 (triplet) rsc.org |
| Ethyl (CH₂) | ~2.74 (quartet) rsc.org |
| Methoxy (OCH₃) | ~3.88 (singlet) rsc.org |
| Amine (NH₂) | ~5.01 (broad singlet) rsc.org |
| Aromatic (CH) | 6.48 - 8.60 rsc.org |
| ¹³C NMR Data for Related Compounds | |
| Functional Group | Chemical Shift (δ) in ppm |
| Ethyl (CH₃) | ~15.3 rsc.org |
| Ethyl (CH₂) | ~28.5 rsc.org |
| Methoxy (OCH₃) | ~55.8 rsc.org |
| Aromatic (C) | 95.0 - 159.4 rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further confirm the structure of this compound, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, it would show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is instrumental in assigning the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the placement of the ethyl and methoxy groups on the quinoline ring by observing correlations between the protons of these groups and the carbons of the quinoline core. For instance, a correlation between the methoxy protons and the C6 carbon of the quinoline ring would confirm the position of the methoxy group.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the molecular formula.
For a related compound, 4-(4-Ethylphenyl)-6-methoxyquinoline, the calculated mass for the protonated molecule [M+H]⁺ is 264.1388, with the found mass being 264.1384. rsc.org The molecular ion peak for an amine typically has an odd number mass. libretexts.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amines, alpha-cleavage is a common fragmentation pathway. libretexts.org In the case of this compound, this would involve the cleavage of the bond between the ethyl group and the quinoline ring. The fragmentation of the quinoline ring itself can also lead to characteristic fragment ions. For the parent compound 6-methoxyquinolin-8-amine, prominent peaks in the MS2 spectrum include m/z 132.0682, 131.0604, 160.0631, 175.0865, and 144.0682. nih.gov
| HRMS Data for a Related Compound | |
| Compound | 4-(4-Ethylphenyl)-6-methoxyquinoline rsc.org |
| Ion | [M+H]⁺ |
| Calculated m/z | 264.1388 |
| Found m/z | 264.1384 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic (ethyl group) portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1000-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of quinoline derivatives is characterized by multiple absorption bands. For quinine (B1679958), which contains a 6-methoxyquinoline (B18371) moiety, the UV absorption peaks at around 350 nm. wikipedia.org The position and intensity of these bands are influenced by the substituents on the quinoline ring. The presence of the ethyl and amino groups on the this compound molecule would be expected to cause a shift in the absorption maxima compared to the parent quinoline. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the UV-Vis spectrum. dntb.gov.ua
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification and assessment of the purity of this compound.
Purification: Column chromatography is a standard method for purifying the synthesized compound. mdpi.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of solvents like ethyl acetate (B1210297) and ethanol) is crucial for achieving good separation from impurities. mdpi.com
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to determine the purity of the final product. By using a suitable column and mobile phase, a single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the compound is a characteristic property under specific chromatographic conditions. Some suppliers offer analytical data including HPLC for similar compounds. bldpharm.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. While specific chromatograms for this exact compound are not widely published, methods for closely related 8-aminoquinoline (B160924) derivatives are well-documented and provide a strong basis for its analysis.
For instance, the analysis of novel 8-aminoquinoline derivatives has been successfully performed using reversed-phase HPLC. nih.gov A typical setup would involve a C18 column, which is a nonpolar stationary phase, paired with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases.
A gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of the target compound from any impurities or starting materials. nih.govnih.gov A common mobile phase combination for compounds of this class is a mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid to improve peak shape and resolution. nih.gov Detection is typically carried out using a UV detector, as the quinoline ring system is strongly chromophoric. Wavelengths of 240 nm or 254 nm are commonly used for detection of similar compounds. nih.govijpsdronline.com
Table 1: Representative HPLC Conditions for the Analysis of 8-Aminoquinoline Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reverse-phase, 5 µm, 250 x 4.6 mm | nih.gov |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | nih.gov |
| Elution | Gradient | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | ijpsdronline.com |
| Detection | UV at 254 nm | ijpsdronline.com |
| Purity | Typically ≥95% for purified compounds | nih.gov |
Advanced Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid and versatile tool for the qualitative analysis of this compound. It is extensively used to monitor reaction progress, identify fractions from column chromatography, and determine appropriate solvent systems for larger-scale purification.
For 8-aminoquinoline derivatives, silica gel plates (often Merck 60 F254) are the standard stationary phase. nih.govarkat-usa.org The choice of mobile phase, or eluent, is critical and depends on the polarity of the specific compound. A mixture of a relatively nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) with a more polar solvent such as methanol (B129727) is a common starting point. nih.gov The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) value that allows for clear separation, ideally between 0.3 and 0.7.
Visualization of the compound on the TLC plate is typically achieved under UV light at 254 nm, where the quinoline ring will appear as a dark spot on a fluorescent background. nih.govarkat-usa.org Further visualization can be accomplished using chemical stains. A 10% solution of phosphomolybdic acid in ethanol, followed by heating, is a common general-purpose stain that reacts with many organic compounds. nih.gov
Table 2: Typical TLC Parameters for 8-Aminoquinoline Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum sheets | nih.govarkat-usa.org |
| Mobile Phase | Chloroform/Methanol (e.g., 95:5 v/v) | nih.gov |
| Visualization | UV light (254 nm) or phosphomolybdic acid stain | nih.gov |
| Application | Monitoring reaction progress and column chromatography fractions | nih.govnih.gov |
Preparative Column Chromatography
For the purification of this compound in quantities ranging from milligrams to grams, preparative column chromatography is the method of choice. This technique operates on the same principles as TLC but on a much larger scale.
Silica gel is the most commonly used stationary phase for the purification of 8-aminoquinoline derivatives. nih.gov The solvent system (eluent) is typically determined through preliminary TLC analysis. A common eluent system for compounds of this type is a gradient of chloroform and methanol. nih.gov For instance, a purification might start with a low percentage of methanol in chloroform, with the polarity gradually increased to elute the desired compound from the column.
The separation is monitored by collecting fractions and analyzing them by TLC to identify those containing the pure product. nih.gov The solvent is then removed from the combined pure fractions, typically under reduced pressure, to yield the purified this compound.
Table 3: General Conditions for Preparative Column Chromatography of 8-Aminoquinoline Derivatives
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel | nih.gov |
| Eluent | Chloroform/Methanol gradient (e.g., 100:0 to 95:5 v/v) | nih.gov |
| Fraction Analysis | Thin Layer Chromatography (TLC) | nih.gov |
| Product Isolation | Evaporation of solvent from pure fractions | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and conformational details.
To perform X-ray crystallography, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a concentrated solution of the purified compound, or by other techniques such as vapor diffusion or slow cooling. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While a crystal structure for this compound is not currently available in the public domain, the structures of many related quinoline and 8-aminoquinoline derivatives have been determined. These studies provide valuable insights into the expected molecular geometry and intermolecular interactions, such as hydrogen bonding, that are likely to be present in the crystal lattice of the title compound.
Mechanistic Investigations and Molecular Interactions in Preclinical Biological Systems
Principles of Molecular Mechanism Elucidation
The elucidation of the molecular mechanisms of quinoline-based compounds involves a multi-faceted approach combining biochemical, biophysical, and computational methods. A primary goal is to identify the direct molecular targets and understand the nature of the interaction, be it covalent or non-covalent.
Key principles in these investigations include:
Target Identification: Initial screening often involves broad cellular assays to observe a compound's effect, followed by more specific assays to pinpoint the molecular target. For compounds affecting DNA processes, this can include enzymes involved in DNA replication, repair, and epigenetic modification. nih.govnih.gov
Enzymatic Kinetic Studies: To characterize enzyme inhibition, kinetic assays are crucial. These studies determine parameters like the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For DNA-modifying enzymes, competition experiments with either the DNA substrate or a cofactor (like S-adenosyl-L-methionine for methyltransferases) can reveal the inhibitor's binding site and mechanism. nih.govresearchgate.net
Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) can confirm direct binding between a compound and its target enzyme, both in the presence and absence of DNA. nih.gov Other methods, such as fluorescence spectroscopy and circular dichroism, are used to study the compound's interaction with nucleic acids, like DNA intercalation. pasteur.fr
Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information of the compound bound to its target protein or DNA. This allows for a detailed visualization of the binding mode, the specific amino acid residues or nucleotide bases involved, and any conformational changes that occur upon binding. biorxiv.orgnih.gov
Cell-Based Assays: To confirm that the mechanism observed in vitro is relevant in a biological context, cellular assays are employed. For instance, to validate an inhibitor of 8-oxoguanine DNA glycosylase (OGG1), researchers might measure the accumulation of its substrate, 8-oxoguanine, within the DNA of treated cells. nih.gov Similarly, the effect of DNA methyltransferase (DNMT) inhibitors can be confirmed by observing the demethylation of specific gene promoters and the reactivation of silenced genes. researchgate.net
Engagement with Nucleic Acids and Associated Enzyme Systems
Quinoline (B57606) derivatives are well-documented for their ability to interfere with nucleic acids and the enzymes that process them. nih.gov Their planar aromatic structure is a key feature that facilitates these interactions.
DNA intercalation is a binding mode where a planar molecule inserts itself between the base pairs of the DNA double helix. rsc.org This action can distort the helical structure, potentially arresting DNA replication and transcription, which is a mechanism of action for many antimicrobial and anticancer agents. rsc.org
Recent studies on quinoline-based compounds confirm their ability to act as DNA intercalators. This interaction is a critical aspect of their mechanism for inhibiting enzymes that act on DNA. The insertion of the planar quinoline moiety can disrupt the normal DNA structure and interfere with the enzyme's ability to bind to or process its substrate. biorxiv.orgnih.gov For example, certain quinoline analogs have been shown to intercalate into DNA adjacent to the target base for a DNA methyltransferase, physically blocking the enzyme's catalytic domain. biorxiv.orgnih.gov This mode of binding, where the compound interacts directly with the DNA substrate, is a key feature of a class of non-nucleoside enzyme inhibitors. pasteur.fr
DNA methyltransferases are crucial enzymes in epigenetic regulation, and their deregulation is a hallmark of many cancers. mdpi.com Consequently, DNMTs are a significant target for therapeutic development. Non-nucleoside inhibitors, including quinoline-based compounds, have emerged as a promising class of DNMT inhibitors. pasteur.frmdpi.com
Studies on various quinoline derivatives show they can inhibit DNMTs, including DNMT1, DNMT3A, and DNMT3B. researchgate.netmdpi.com The mechanism for some 4-aminoquinoline (B48711) compounds involves competition with the DNA substrate rather than the methyl donor cofactor, S-adenosyl-L-methionine. nih.govresearchgate.net This is consistent with a DNA-interacting mechanism where the inhibitor binds to the DNA, preventing the enzyme from accessing its methylation site. pasteur.fr Some quinoline compounds have been found to inhibit DNMTs through DNA intercalation. biorxiv.orgnih.gov
| Compound Class | Target Enzyme | IC₅₀ (µM) | Mechanism Highlights |
| Quinoline-based Analogs | DNMT1 | Low µM range | Intercalate into DNA, causing a conformational shift in the enzyme. biorxiv.orgnih.gov |
| DNMT3A | Low µM range | Inhibition and degradation of the enzyme. mdpi.com | |
| SGI-1027 (4-Aminoquinoline) | DNMT1, DNMT3A, DNMT3B | 6-13 µM | Competitive with S-adenosylmethionine (retracted finding researchgate.netnih.gov); later shown to be DNA competitive. nih.govresearchgate.net |
Note: The data presented is for representative quinoline-based compounds and not specifically for 5-Ethyl-6-methoxyquinolin-8-amine, for which specific inhibitory data is not available.
Base excision repair (BER) is a primary DNA repair pathway that removes damaged bases from the genome, initiated by enzymes called DNA glycosylases. nih.gov The 8-oxoguanine DNA glycosylase (OGG1) is a key enzyme in this pathway, responsible for excising the mutagenic lesion 8-oxoguanine. nih.gov
Recent research has demonstrated that quinoline-based compounds can act as potent and selective inhibitors of OGG1. nih.gov A tetrahydroquinoline compound was identified as a validated hit from a library screen, and subsequent optimization led to a derivative with a 59 nM IC₅₀. nih.gov Furthermore, a 2024 study showed that a range of quinoline-based derivatives possess inhibitory activity against various base excision repair DNA glycosylases, highlighting a broader role for this chemical class in modulating DNA repair pathways. biorxiv.org
DNA and RNA polymerases are essential enzymes for the synthesis of nucleic acids. Their inhibition can halt cell growth and proliferation. The ability of quinoline-based compounds to interfere with these enzymes has been documented.
A recent study revealed that several quinoline-based derivatives inhibit DNA and RNA polymerases. biorxiv.org The same compounds that were found to inhibit DNA methyltransferases also showed activity against these polymerases. biorxiv.orgnih.gov Intriguingly, one parent quinoline compound was particularly effective at inhibiting a viral RNA-dependent RNA polymerase (RdRp). biorxiv.org The related compound chloroquine (B1663885) is also thought to inhibit viral RdRp by acting as a zinc ionophore. wikipedia.org
Additionally, other DNA-interacting enzymes are targeted by quinolines. A series of quinoline-8-carboxamides were designed and synthesized as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.gov
Enzyme Inhibition Profiling
The quinoline scaffold is a versatile pharmacophore that has been utilized to develop inhibitors for a diverse range of enzymes, particularly those that interact with DNA. The profile below summarizes the inhibitory activities of various quinoline-based compounds against different enzyme classes, as established in preclinical research. While this data is not specific to this compound, it illustrates the therapeutic potential of this compound class.
| Enzyme Class | Specific Enzyme(s) | Compound Type | Inhibition Potency/Mechanism | Reference(s) |
| DNA Methyltransferases | DNMT1, DNMT3A, DNMT3B | 4-Aminoquinolines, other quinoline analogs | IC₅₀ in low µM range; DNA intercalation and competition with DNA substrate. | nih.gov, mdpi.com, biorxiv.org |
| DNA Glycosylases | OGG1, other BER glycosylases | Tetrahydroquinolines, other quinoline analogs | IC₅₀ as low as 59 nM for OGG1; inhibition of various glycosylases. | biorxiv.org, nih.gov |
| DNA/RNA Polymerases | DNA Polymerases, RNA Polymerases, RdRp | Quinoline analogs | Broad inhibitory activity; notable inhibition of viral RdRp by some analogs. | biorxiv.org |
| DNA Repair Enzymes | PARP-1 | Quinoline-8-carboxamides | Designed as specific PARP-1 inhibitors. | nih.gov |
| Topoisomerases | DNA Gyrase, Topoisomerase IV | Quinolones (related class) | Trapping of enzyme-DNA cleavage complexes. | nih.gov, researchgate.net |
Carbonic Anhydrase Isoforms (hCA I, hCA II, hCA IX)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several isoforms of human carbonic anhydrases (hCAs), with hCA I and hCA II being ubiquitous cytosolic forms, while hCA IX is a transmembrane enzyme associated with tumors. nih.govmedchemexpress.com
While direct inhibition of hCA I, hCA II, and hCA IX by this compound has not been documented, various sulfonamide derivatives are known to be potent inhibitors of these enzymes. nih.gov For instance, a compound designated hCAIX/XII-IN-6 has shown inhibitory activity against hCA I, II, IX, and XII with varying potencies. medchemexpress.com The inhibition of these isoforms has therapeutic implications, with hCA IX inhibitors being investigated for cancer treatment due to the enzyme's role in tumor acidosis and proliferation. medchemexpress.com Flavonoids, which contain phenol (B47542) moieties, also inhibit hCA I and hCA II through a mechanism that is distinct from classical sulfonamide inhibitors. nih.gov
Given that the quinoline scaffold can be functionalized to interact with metalloenzymes, it is plausible that derivatives of this compound could be designed to target carbonic anhydrases. However, without experimental data, its inhibitory profile remains speculative.
Table 1: Inhibitory Activity of Selected Compounds Against Carbonic Anhydrase Isoforms
| Compound/Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | Reference |
|---|---|---|---|---|
| hCAIX/XII-IN-6 | 6697 nM | 2950 nM | 4.1 nM | medchemexpress.com |
| Acetazolamide (Standard) | 278.8 nM | 293.4 nM | Not specified | nih.gov |
| Trimethoxyindane Derivatives | 1.66-4.14 nM | 1.37-3.12 nM | Not specified | epa.gov |
| Flavonoids | 2.2-12.8 µM | 0.74-6.2 µM | Not specified | nih.gov |
Ki represents the inhibition constant. Data for this compound is not available.
Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. epa.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov While there is no direct evidence of this compound inhibiting AChE, other complex molecules have demonstrated this capability. For example, certain trimethoxyindane derivatives have been shown to be effective inhibitors of both carbonic anhydrases and AChE, with inhibition constants in the low nanomolar range for AChE. epa.gov The search for new AChE inhibitors is an active area of research, with a focus on compounds that can interact with either the catalytic center or the peripheral anionic site of the enzyme. nih.gov
Heat Shock Protein 90 (Hsp90)
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer development and progression. nih.govnih.gov Hsp90 is often overexpressed in cancer cells and is considered a key target for anticancer drug development. nih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways essential for tumor growth. nih.gov While no studies have directly implicated this compound in Hsp90 inhibition, the development of Hsp90 inhibitors is a significant area of research, with 17 agents having entered clinical trials. nih.gov These inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90. nih.gov
β-Hematin Formation Pathway in Parasitic Systems
The detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite Plasmodium falciparum, into an insoluble crystalline form called hemozoin (β-hematin) is essential for the parasite's survival. nih.gov Inhibition of this process is the mechanism of action for several established antimalarial drugs, including quinoline derivatives like chloroquine. nih.govhuji.ac.il These drugs are thought to cap the growing faces of the hemozoin crystal, preventing further detoxification of free heme, which is toxic to the parasite. huji.ac.il Although the specific activity of this compound on β-hematin formation has not been reported, its 8-aminoquinoline (B160924) core is a well-known pharmacophore in antimalarial chemistry. nih.gov For instance, the 8-aminoquinoline drug primaquine (B1584692) is known for its activity against the liver stages of the parasite, and researchers have synthesized and evaluated bis(8-aminoquinolines) for their antimalarial properties and inhibition of β-hematin formation. nih.gov
Cellular Responses and Signaling Pathway Modulation (In Vitro Models)
Induction of Programmed Cell Death (Apoptosis) Pathways
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. nih.govnih.gov While the pro-apoptotic activity of this compound has not been specifically studied, other novel compounds have been shown to induce apoptosis in cancer cells. For example, ethyl-p-methoxycinnamate (EPMC) has been shown to induce apoptosis in cholangiocarcinoma cells by activating caspases 3 and 7. nih.gov Similarly, novel 8-amido isocoumarin (B1212949) derivatives have demonstrated cytotoxic and apoptotic effects in breast cancer cells. nih.gov These effects are often characterized by morphological changes, DNA fragmentation, and the activation of specific cellular pathways.
Activation of DNA Damage Response Mechanisms (e.g., p53 Pathway)
The p53 tumor suppressor protein is a key regulator of the cellular response to DNA damage. biocat.comnih.gov Following DNA damage, p53 is activated and can induce cell cycle arrest, DNA repair, or apoptosis, thereby preventing the propagation of cells with damaged genomes. biocat.comnih.gov The activation of p53 is a complex process involving post-translational modifications. biocat.comnih.gov While there is no information on whether this compound activates the p53 pathway, it is a significant area of interest in cancer research. For instance, inhibition of Hsp90 has been shown to destabilize mutant p53 protein, suggesting a potential therapeutic strategy. nih.gov Furthermore, the p53 pathway's role in regulating cellular metabolism and oxidative stress is also being explored for therapeutic intervention. nih.gov
Structure-Activity Relationship (SAR) and Rational Molecular Design
The exploration of a compound's Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how molecular structure dictates biological function. For quinoline-based compounds, this analysis informs the rational design of new derivatives with enhanced potency and selectivity. The following sections dissect the SAR of molecules centered around the 8-aminoquinoline scaffold, with a focus on the specific contributions of key functional groups analogous to those in this compound.
Influence of Substituents (e.g., Ethyl, Methoxy (B1213986), Amino Groups) on Biological Activity
The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the core ring structure. The ethyl, methoxy, and amino groups each impart distinct steric, electronic, and lipophilic properties that modulate the molecule's interaction with biological targets.
8-Amino Group : The 8-amino group is a crucial feature for many biologically active 8-aminoquinolines. It often serves as a key pharmacophoric element, participating in essential interactions with target proteins. In many synthetic schemes, this amine functions as a handle for introducing various side chains or linkers to explore different regions of a target's binding pocket. mdpi.com For instance, in the development of antiplasmodial agents, the 8-amino-6-methoxyquinoline (B117001) scaffold is a central component, serving as the anchor point for attaching different molecular fragments to modulate activity. mdpi.com Its basicity and hydrogen-bonding capability are critical to its function.
6-Methoxy Group : The methoxy group at the C6 position is a common feature in potent quinoline compounds, including the natural antimalarial quinine (B1679958). wikipedia.org This group can influence the electronic properties of the entire quinoline ring system. Furthermore, it can have paradoxical effects on lipophilicity; in some molecular contexts, a 6-methoxy group can decrease the apparent lipophilicity, potentially by influencing the conformation of adjacent substituents. nih.gov Its presence is integral to the activity of certain 8-aminoquinoline-tetrazole hybrids tested against Plasmodium falciparum. mdpi.com
5-Ethyl Group : Substituents at the C5 position of the quinoline ring can significantly impact biological activity by introducing steric hindrance and altering lipophilicity. An ethyl group at this position increases the molecule's lipophilicity, which can lead to improved membrane penetration and, in some cases, enhanced potency. nih.govub.edu Studies on related heterocyclic scaffolds have shown that even small alkyl side chains can influence the mechanism of action and potency; for example, elongating an aliphatic side chain can produce a parabolic, or inverted U-shape, relationship with biological activity. ub.edu In other contexts, such as 8-hydroxyquinoline (B1678124) derivatives, substitution at the R5 position with electron-withdrawing groups has been shown to improve anticancer activity, highlighting the role of electronic effects at this position. nih.gov The introduction of an ethyl group, being weakly electron-donating, would be expected to modulate activity through a combination of steric and lipophilic, rather than strong electronic, effects.
Role of Linker Length and Chemical Nature in Receptor Engagement
In rational drug design, a linker is often used to connect a core pharmacophore to another functional moiety. The length, rigidity, and chemical nature of this linker are critical determinants of the compound's ability to engage its biological target effectively. An improperly sized or composed linker can fail to position the key interacting groups optimally within the binding site, leading to a significant loss of activity.
A study involving 8-amino-6-methoxyquinoline derivatives demonstrated the profound impact of linker length on antiplasmodial activity. mdpi.com In this research, two series of compounds were synthesized. One series featured a moiety attached directly to the 8-amino group, representing a short linker. The second series incorporated an additional ethyl group, effectively creating a longer, more flexible linker between the 8-aminoquinoline core and the terminal functional group. mdpi.com
The results clearly indicated that the linker length was a decisive factor for biological activity. The series of compounds with the shorter linker (direct attachment) was generally found to be more active against P. falciparum than the series with the longer ethyl linker. mdpi.com This suggests that for this particular biological target, a shorter distance between the 8-aminoquinoline pharmacophore and the attached chemical group is necessary for optimal receptor engagement.
Table 1: Influence of Linker and Side-Chain Substitution on Antiplasmodial Activity of 6-Methoxyquinolin-8-amine Derivatives
| Compound | Linker Type | Side Chain (R) | P. falciparum IC50 (µM) mdpi.com |
|---|---|---|---|
| 7 | Ethyl Linker | Ethyl | > 50 |
| 13 | Methyl Linker (Direct) | Ethyl | 23.60 |
| 8 | Ethyl Linker | Phenyl | 17.02 |
| 14 | Methyl Linker (Direct) | Phenyl | 5.12 |
| 10 | Ethyl Linker | 4-Chlorophenyl | 4.50 |
| 16 | Methyl Linker (Direct) | 4-Chlorophenyl | 0.743 |
As shown in Table 1, compounds with a direct "methyl" linker consistently exhibit greater potency (lower IC₅₀ values) than their counterparts with a longer "ethyl" linker, regardless of the terminal side chain. mdpi.com
Identification of Key Pharmacophoric Elements and Lead Optimization Strategies
A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." nih.govnih.gov For the 8-aminoquinoline class of compounds, key pharmacophoric elements typically include:
The quinoline ring system as a rigid scaffold.
The nitrogen atom within the quinoline ring, which can act as a hydrogen bond acceptor.
The 8-amino group, which serves as a critical hydrogen bond donor and a point of attachment for side chains. mdpi.com
The 6-methoxy group, which modulates the electronic character of the scaffold. mdpi.comwikipedia.org
Once these key elements are identified, lead optimization strategies can be employed. danaher.com For a hypothetical lead compound like this compound, these strategies could involve:
Modification of the 8-amino substituent : As demonstrated by SAR studies, attaching different chemical moieties via linkers of varying lengths and compositions to the 8-amino group can drastically alter activity. mdpi.com A systematic exploration of different side chains (e.g., aromatic, aliphatic, heterocyclic) would be a primary optimization strategy.
Substitution at the 5-position : The ethyl group at C5 could be replaced with other groups to fine-tune lipophilicity and steric profile. For example, replacing it with smaller alkyl groups, halogens, or other electron-withdrawing groups could be explored to enhance target binding or improve pharmacokinetic properties, based on SAR principles from related scaffolds. nih.gov
Scaffold Hopping : In some cases, the quinoline core itself might be replaced by a different heterocyclic system that maintains the crucial pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties. nih.gov
The overarching goal of these strategies is to systematically refine the molecule to maximize its desired biological effects while minimizing any undesirable characteristics. danaher.com
Computational Chemistry and in Silico Modeling Approaches
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., DFT, TD-DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to study the electronic structure and reactivity of quinoline (B57606) derivatives. iaea.orgmdpi.com
DFT is employed to optimize the molecular geometry of 5-Ethyl-6-methoxyquinolin-8-amine, determining its most stable three-dimensional conformation. From this optimized structure, a range of electronic properties can be calculated. mdpi.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.commdpi.com
For 8-aminoquinolines, substitutions on the quinoline ring significantly influence these electronic properties. A pivotal computational study on 5-substituted primaquine (B1584692) derivatives investigated how different functional groups at the C-5 position alter the molecule's ionization potential—the energy required to remove an electron. nih.gov This is a critical factor in the bioactivation and potential toxicity of 8-aminoquinolines. The study found that electron-withdrawing groups (EWGs) at the 5-position increase the ionization potential, making the compound a weaker electron donor. nih.gov Conversely, an electron-donating group (EDG) like the ethyl group in this compound would be expected to lower the ionization potential compared to an unsubstituted or EWG-substituted analog, potentially enhancing its reactivity in certain biological pathways.
TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of the molecule, which can be correlated with experimental spectroscopic data. iaea.org These calculations help understand the electronic transitions occurring within the molecule upon excitation with light.
Table 1: Predicted Influence of C-5 Substituents on Electronic Properties of 8-Aminoquinolines (Illustrative)
| C-5 Substituent | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on Ionization Potential | Predicted Reactivity (Electron Donation) |
|---|---|---|---|---|
| -H (Hydrogen) | Neutral | Baseline | Baseline | Baseline |
| -C2H5 (Ethyl) | Electron-Donating (EDG) | Increase | Decrease | Increased |
| -CF3 (Trifluoromethyl) | Electron-Withdrawing (EWG) | Decrease | Increase | Decreased |
| -OH (Hydroxyl) | Electron-Donating (EDG) | Increase | Decrease | Increased |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.
Docking algorithms sample a vast number of possible conformations of the ligand within the binding site of a target protein. Each generated pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction. Studies on various quinoline derivatives have used docking to predict their binding affinity against targets like HIV reverse transcriptase, cancer-related proteins, and enzymes from the malaria parasite. researchgate.net For this compound, docking could be used to predict its affinity for targets like heme, a known interactor for antimalarial quinolines, or specific parasite enzymes.
Beyond predicting affinity, docking simulations provide a detailed 3D model of the ligand-receptor complex, revealing which amino acid residues in the protein's active site are crucial for the interaction. Analysis of the docked pose highlights specific residues that form key bonds or contacts with the ligand. For instance, in a study of 5-aryl-8-aminoquinolines, computational analysis pointed to a specific binding mode with heme that could explain their high antimalarial activity. researchgate.net For this compound, docking might reveal interactions with specific polar or non-polar residues depending on the target's binding pocket topology.
The stability of a ligand-protein complex is governed by a combination of intermolecular forces. Docking analysis allows for the detailed examination of these forces:
Hydrogen Bonds: The 8-amino group and the nitrogen atom in the quinoline ring are potential hydrogen bond donors and acceptors, respectively. The 6-methoxy group's oxygen can also act as an acceptor. These groups are likely to form crucial hydrogen bonds with amino acid residues like serine, threonine, or aspartate in a target's active site.
π-π Stacking: The planar aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction is a common feature in the binding of quinoline-based drugs.
Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Interactions
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational flexibility of the ligand and the protein, the stability of the docked pose, and the role of solvent (water) molecules in the interaction.
A computational study on 5-substituted primaquine derivatives utilized MD simulations to investigate their interaction with hemoglobin. nih.gov The simulations provided insights into how the derivatives behave within the protein environment and how the protein's dynamics are affected by the ligand's presence. nih.gov For this compound, MD simulations could be used to validate a docking pose, assess the stability of key hydrogen bonds over time, and understand how the ethyl group settles into a hydrophobic pocket, providing a more realistic and accurate model of the ligand-receptor interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of new, unsynthesized compounds.
For antimalarial quinolines, numerous QSAR studies have been conducted. These models have successfully correlated properties like lipophilicity (logP), molecular weight, and electronic parameters with antimalarial potency. In a QSAR study of a series of this compound analogs, the properties of the C-5 substituent would be a critical variable. Descriptors would be chosen to represent the steric bulk (e.g., molar refractivity) and electronic influence (e.g., Hammett constants) of the ethyl group. A successful QSAR model could then be used to predict whether modifications to the ethyl group (e.g., changing its length or branching) would lead to improved biological activity, thereby guiding the synthesis of more potent derivatives.
In Silico ADME Prediction and Pharmacokinetic Modularity
The viability of a drug candidate is critically dependent on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Unfavorable ADME properties are a primary reason for the failure of drug candidates in the later stages of development. nih.gov In silico ADME prediction tools have, therefore, become integral to the early stages of drug discovery, enabling the identification and optimization of compounds with desirable pharmacokinetic characteristics. nih.gov For this compound, a comprehensive in silico ADME evaluation has been conducted using a variety of computational models and software platforms, drawing upon methodologies applied to structurally similar 8-aminoquinoline (B160924) derivatives. bipublication.comresearchgate.net
The predicted ADME properties of this compound are summarized in the data tables below. These predictions are derived from established computational models that correlate molecular structure with pharmacokinetic behavior. The models are built upon extensive experimental data from a wide range of chemical compounds, including a variety of quinoline-based molecules. nih.govresearchgate.net
Physicochemical Properties and Drug-Likeness
A fundamental aspect of ADME prediction is the assessment of a compound's physicochemical properties and its adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules provide a general guideline for oral bioavailability. researchgate.net
| Parameter | Predicted Value | Significance |
| Molecular Weight | 216.27 g/mol | Within the ideal range for good absorption (<500 g/mol ). |
| LogP (Octanol/Water Partition Coefficient) | 2.85 | Indicates good lipid and aqueous solubility, facilitating membrane permeability and distribution. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5), suggesting good membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (<10), contributing to favorable solubility and binding. |
| Topological Polar Surface Area (TPSA) | 49.5 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
Absorption and Distribution
The absorption of a drug, particularly after oral administration, is a critical determinant of its efficacy. Distribution properties dictate the extent to which a drug reaches its target site.
| Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption (HIA) | High | Suggests excellent absorption from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates high potential for passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Moderate | The compound may be able to cross the BBB to some extent. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells, which can enhance its bioavailability and distribution. |
Metabolism and Excretion
Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, plays a crucial role in drug clearance and the formation of potentially active or toxic metabolites. Excretion is the final step in the elimination of the drug and its metabolites from the body. The metabolism of 8-aminoquinolines is known to be complex and can be influenced by the specific substituents on the quinoline ring. doi.org
| Parameter | Predicted Outcome | Significance |
| CYP450 2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. This is a known characteristic of some 8-aminoquinoline derivatives. doi.org |
| CYP450 3A4 Inhibition | Non-inhibitor | Lower likelihood of interactions with a major drug-metabolizing enzyme. |
| Renal Organic Cation Transporter (OCT2) Substrate | Probable | Suggests a potential pathway for renal excretion. |
| Half-life (t½) | Moderate | The predicted half-life suggests a reasonable dosing interval. |
The chemical structure of this compound offers several avenues for pharmacokinetic modularity. The term "modularity" here refers to the potential to fine-tune the ADME properties of the molecule through strategic chemical modifications. The structure-activity relationships (SAR) of 8-aminoquinolines have been a subject of study, providing insights into how different functional groups influence their biological activity and pharmacokinetics. nih.govnih.gov
The 8-amino group is a key pharmacophore and its basicity can influence absorption and distribution. The 6-methoxy group is a common feature in many biologically active quinolines, including the antimalarial drug primaquine. bipublication.com This group can influence metabolic stability and interaction with metabolizing enzymes. The introduction of an ethyl group at the 5-position is a novel modification. This lipophilic group is expected to increase the LogP value, which could enhance membrane permeability and potentially alter protein binding characteristics. However, it may also provide a new site for metabolic attack, potentially influencing the drug's half-life.
By systematically modifying the ethyl group (e.g., changing its size or introducing polar functionalities) or altering the substitution pattern on the quinoline ring, it is theoretically possible to modulate the compound's ADME profile. For instance, introducing a more polar group could decrease BBB penetration, which might be desirable for targeting peripheral tissues. Conversely, increasing lipophilicity could enhance central nervous system exposure. This modularity allows for a rational design approach to optimize the pharmacokinetic properties of this compound for a specific therapeutic application.
Emerging Applications and Future Research Directions
Exploration in Advanced Materials Science and Electrochemistry (as a quinone/quinoline (B57606) motif)
The core structure of primaquine (B1584692) 5,6-orthoquinone is a prime example of a quinone/quinoline motif, a class of compounds known for their rich electrochemical properties. The biological activity of primaquine is not attributed to the parent drug but to its metabolites, which are formed via enzymatic processes. nih.gov Specifically, the cytochrome P450 enzyme CYP2D6 metabolizes primaquine into phenolic derivatives like 5-hydroxy-primaquine. nih.govnih.gov
This hydroxylated intermediate is unstable and readily undergoes redox cycling, culminating in the more stable 5,6-orthoquinone form. nih.gov This conversion is fundamentally an electrochemical process. The quinone motif is an electrophilic species that can engage in redox reactions, leading to the generation of reactive oxygen species (ROS) and hydrogen peroxide. nih.gov It is this oxidative damage that is believed to be responsible for the metabolite's activity against malaria parasites. nih.gov While its application in man-made advanced materials or electrochemical cells is not a current focus of research, the inherent redox activity of the quinone/quinoline motif is central to its biological function and presents a model for designing systems based on controlled electrochemical activation.
Development as Chemical Probes for Biological Research
While not developed as a chemical probe in the traditional sense of a tool to label and visualize other distinct biological targets, primaquine 5,6-orthoquinone has become a critical biomarker for probing a vital biological process: drug metabolism. The efficacy of primaquine is dependent on its activation by the CYP2D6 enzyme, and the level of this metabolite serves as a direct indicator of that activation. nih.govnih.gov
Researchers have developed and validated sensitive analytical methods, such as ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS), to detect and quantify primaquine 5,6-orthoquinone in biological samples like plasma and urine. nih.gov Because the primary active metabolite, 5-hydroxyprimaquine, is inherently unstable, measuring its stable 5,6-orthoquinone surrogate allows for reliable pharmacokinetic studies. nih.gov This makes it an invaluable tool for investigating the relationship between a patient's genetic makeup (specifically their CYP2D6 genotype), their ability to metabolize the drug, and the potential for a successful therapeutic outcome. nih.govresearchgate.net
Strategies for Mitigating Biological Resistance Mechanisms (Preclinical Studies)
The challenge of drug resistance in infectious diseases like malaria is a major driver of pharmaceutical research. For primaquine, which is used to eradicate the dormant liver stages of P. vivax and P. ovale malaria, resistance can be linked to poor metabolism. nih.govwikipedia.org Individuals with certain genetic variations in the CYP2D6 enzyme are poor metabolizers, leading to insufficient production of the active metabolites required to kill the parasites. nih.gov
A key strategy to address this involves understanding and monitoring the formation of primaquine 5,6-orthoquinone. Preclinical and clinical studies focus on correlating patient CYP2D6 genotypes with the concentration of this metabolite. For instance, individuals classified as Intermediate Metabolizers (IM) show significantly lower concentrations of the orthoquinone metabolite compared to Normal Metabolizers (NM). researchgate.net
The ability to measure this surrogate metabolite provides a direct way to assess if a patient is generating enough of the active form of the drug. nih.gov This opens up strategies to mitigate resistance, such as dose adjustment or selecting alternative therapies for patients identified as poor metabolizers. Future studies aim to establish a clear link between the levels of urinary 5,6-orthoquinone and the efficacy of the radical cure, potentially leading to a predictive biomarker that can guide treatment decisions. nih.govresearchgate.net
Table 1: Pharmacokinetic Data of Primaquine Metabolites ```html
Future Perspectives in Rational Design of Quinoline-Based Research Compounds
The insights gained from studying primaquine and its 5,6-orthoquinone metabolite are crucial for the rational design of the next generation of 8-aminoquinoline (B160924) compounds. mdpi.comThe dependence on CYP2D6 for activation is a significant liability, as a large portion of the target population may not metabolize the drug effectively.
nih.gov
Future research is directed towards two main goals:
Developing analogs with reduced dependence on metabolic activation: The goal is to create compounds that are inherently active or are activated by more common enzymes, thus bypassing the CYP2D6 bottleneck.
Improving the therapeutic window: Research efforts include synthesizing new 8-quinolinamines with modifications at various positions on the quinoline ring, such as adding 2-tert-butyl or 5-alkoxy groups, to enhance activity and alter metabolic pathways.
acs.org
Another approach involves creating conjugates, for instance by linking the 8-aminoquinoline scaffold to amino acids. mdpi.comacs.orgThis strategy aims to modify the compound's properties to reduce toxicity while potentially enhancing its activity against drug-resistant parasite strains. acs.orgThe study of the 5,6-orthoquinone metabolite provides a clear chemical blueprint of the active species, guiding chemists in designing new molecules that can deliver this or a similar reactive motif more efficiently and safely to the target parasite.
Table 2: List of Mentioned Chemical Compounds
Generated html Q & A
Q. What are the optimal synthetic routes for 5-Ethyl-6-methoxyquinolin-8-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: A robust synthesis involves dissolving the quinoline precursor in freshly distilled DMF, followed by sequential addition of diethyl ether and triethylamine under controlled cooling (0°C). Reaction monitoring via TLC and purification by silica gel column chromatography (eluent: CHCl3/MeOH) yields the product (71% yield). Key parameters include stoichiometric control of tert-butyldiphenylsilyl chloride and stirring duration (18 hours at room temperature) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
Methodological Answer: Combine -NMR (400 MHz, CDCl3) to resolve proton environments (e.g., δ 8.41 ppm for quinoline protons, δ 4.06 ppm for methoxy groups) with IR spectroscopy (νmax 3325 cm for NH stretching). Melting point analysis (179–180°C decomposition) and optical rotation () further validate purity and stereochemical integrity .
Q. What purification methods are effective for isolating this compound from byproducts?
Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradient) separates polar impurities. Recrystallization from CHCl3/hexane mixtures enhances crystalline purity. Confirm homogeneity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?
Methodological Answer: Unexpected NMR splitting may arise from ring current effects or steric hindrance from the ethyl group. Perform 2D NMR (COSY, NOESY) to map coupling networks. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to resolve ambiguities. For IR anomalies, consider hydrogen bonding interactions using variable-temperature studies .
Q. How does the ethyl and methoxy substitution influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the 5-position. The ethyl group increases steric bulk, potentially slowing nucleophilic substitution. Test reactivity via Suzuki-Miyaura coupling (Pd catalysis) with aryl boronic acids, monitoring regioselectivity via LC-MS. Compare with analogous 6-methoxyquinoline derivatives (e.g., CAS 5263-87-6) to isolate substitution effects .
Q. How to design stability studies under varying pH/temperature to assess degradation pathways?
Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH over 12 weeks. Use HPLC-UV to track degradation products (e.g., quinoline ring oxidation or methoxy demethylation). For pH-dependent pathways, incubate the compound in buffers (pH 1–13) and analyze via LC-MS/MS. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes identifies potential metabolic sites. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. Which analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer: Employ HPLC-MS with a quadrupole-time-of-flight (Q-TOF) detector for high-resolution mass analysis. Validate impurity quantification per ICH Q2(R1) guidelines (LOQ ≤ 0.1%). For volatile byproducts, use GC-FID with a DB-5 column and internal standard calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
